molecular formula C6H12O6 B7802872 L-(-)-Sorbose CAS No. 7270-77-1

L-(-)-Sorbose

Cat. No. B7802872
CAS RN: 7270-77-1
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-OTWZMJIISA-N
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Description

Keto-L-sorbose is a L-sorbose. It is an enantiomer of a keto-D-sorbose.
A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

Scientific Research Applications

1. Role in Cellulase Gene Transcription

L-Sorbose is found to stimulate cellulase formation in Trichoderma reesei, a cellulolytic fungus. It regulates six cellulase genes at the transcriptional level, similar to the function of sophorose, another known inducer in T. reesei (Nogawa et al., 2001).

2. Synthesis from D-Glucopyranoses

L-Sorbose is synthesized with high stereoselectivity and yield from D-glucopyranoses using magnesium-mediated Wittig reagents. This process has significant applications in pharmaceutical and chemical industries (Ullah et al., 2021).

3. Metabolism in Microorganisms

The metabolism of L-Sorbose in Lactobacillus casei involves specific genes and operons. These genes are induced by L-Sorbose and are subject to catabolite repression by D-glucose, suggesting a complex regulatory mechanism in microbial metabolism (Yebra et al., 2000).

4. Utilization in Candida Albicans

In Candida albicans, L-Sorbose utilization is regulated by the SOU1 gene, which encodes a sorbose reductase. This enzyme converts L-Sorbose to D-Sorbitol, playing a critical role in the yeast's metabolic pathway (Greenberg et al., 2005).

5. Optimized Synthesis in Industrial Applications

The optimized synthesis of L-Sorbose by regiospecific dehydrogenation of D-Sorbitol using Gluconobacter oxydans has been developed, significantly impacting the industrial production of Vitamin C (De Wulf et al., 2000).

6. Inhibitory Effects on Disaccharidase Activity

L-Sorbose demonstrates an inhibitory effect on disaccharidase activity, affecting the postprandial blood levels of glucose and insulin. This suggests potential applications in the prevention of lifestyle-related diseases like diabetes (Oku et al., 2014).

7. Biosynthetic Pathways for Rare Sugars

L-Sorbose is considered a rare sugar with various physiological functions and applications in cosmetics, nutrition, and pharmaceuticals. It is often synthesized through metabolic engineering pathways in microbial strains (Bilal et al., 2018).

properties

IUPAC Name

(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-OTWZMJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048704
Record name L-(-)-Sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-(-)-Sorbose

CAS RN

87-79-6
Record name L-(-)-Sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(-)-Sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2001607Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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